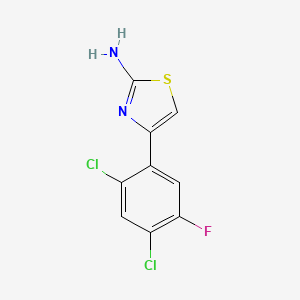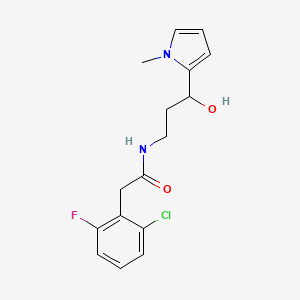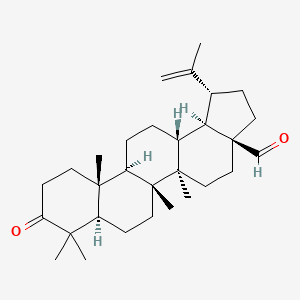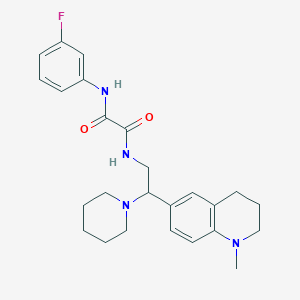![molecular formula C13H18FN3O3S B2428893 4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine CAS No. 954607-90-0](/img/structure/B2428893.png)
4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine is a chemical compound with the molecular formula C13H18FN3O3S. It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the atoms .
Synthesis Analysis
The synthesis of 4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine and similar compounds often involves the use of the pyrrolidine ring, a versatile scaffold in drug discovery . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The molecule also contains a dimethylsulfamoylamino group and a fluorophenyl group.Aplicaciones Científicas De Investigación
Antibacterial Agents Development
One research avenue involves the synthesis and structure-activity relationship studies of similar compounds for their antibacterial properties. For instance, fluoronaphthyridines, structurally related to the specified compound, have been synthesized and evaluated for in vitro and in vivo antibacterial activities, showing promise as therapeutic agents due to enhanced activity profiles (Bouzard et al., 1992).
Advanced Material Synthesis
In the realm of polymer science, compounds with similar structural motifs have been utilized to create high glass transition and thermally stable polyimides. These materials exhibit significant potential for applications requiring materials that maintain integrity under high-temperature conditions, as demonstrated by Wang et al. (2008), who synthesized a series of novel polyimides showing excellent thermal stability and mechanical properties (Wang et al., 2008).
Neuropharmacological Research
Another application is in neuropharmacological research, where analogs of the compound have been investigated for their effects on compulsive food consumption and binge eating in animal models. The study by Piccoli et al. (2012) on orexin receptor mechanisms highlights the potential of such compounds to modulate feeding behavior, suggesting avenues for developing treatments for eating disorders (Piccoli et al., 2012).
Pharmacokinetic Modeling
Furthermore, physiologically based pharmacokinetic models for oximes structurally related to 4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine have been developed to simulate rodent and human data. Such models are crucial for optimizing dosing regimens to improve therapeutic efficacy in humans, as illustrated in research by Sterner et al. (2013), focusing on chemical warfare nerve agent countermeasures (Sterner et al., 2013).
Molecular Dynamics and Corrosion Inhibition
Additionally, quantum chemical and molecular dynamic simulation studies have been employed to predict the inhibition efficiencies of piperidine derivatives, akin to the compound , on the corrosion of iron. This research provides insights into the adsorption and corrosion inhibition mechanisms at a molecular level, paving the way for designing more effective corrosion inhibitors (Kaya et al., 2016).
Propiedades
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3S/c1-16(2)21(19,20)15-8-10-7-13(18)17(9-10)12-5-3-11(14)4-6-12/h3-6,10,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURQUJFRFKCGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)
![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)




![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)
![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2428827.png)



![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)